molecular formula C21H18N4O2 B2842080 N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097866-86-7

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2842080
CAS RN: 2097866-86-7
M. Wt: 358.401
InChI Key: ZUJCYRKVAIMFHU-UHFFFAOYSA-N
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Description

“N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a chemical compound that is structurally related to xanthenes . It is offered by Benchchem for various applications.


Synthesis Analysis

The synthesis of xanthenes and their derivatives, including “N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine”, can be achieved through various synthetic methodologies . These methodologies include obtaining xanthenes from simple building blocks, electrochemical and/or metal-free procedures, and modifying the carbonyl in position 9 of xanthones .


Molecular Structure Analysis

The molecular structure of “N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine” is complex, with a molecular weight of 364.4 g/mol . It is a derivative of xanthenes, which are a special class of oxygen-incorporating tricyclic compounds .


Physical And Chemical Properties Analysis

“N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine” has a molecular weight of 364.4 g/mol . The presence of different substituents in position 9 of the xanthene structure strongly influences its physical and chemical properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone heterocyclic scaffold, making them valuable for drug development. The azaxanthone variant, with nitrogen atoms incorporated into the aromatic moiety, offers advantages over acridones, such as better chromophores and increased water solubility . Researchers explore these compounds for their potential as lead structures in drug discovery.

Future Directions

The future directions for “N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine” and related compounds could involve further exploration of their diverse pharmacological activities . Additionally, the development of greener and more efficient synthetic methodologies could be a focus .

properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(25-12-14(13-25)23-19-10-5-11-22-24-19)20-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)20/h1-11,14,20H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJCYRKVAIMFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine

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